molecular formula C20H20N2O4S B3509774 ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate

ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate

Cat. No.: B3509774
M. Wt: 384.5 g/mol
InChI Key: BEHXSFFUNNLLHQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate is a complex organic compound that belongs to the class of benzothiolo-pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzothiolo ring fused with a pyrimidine ring, and an ethyl ester group attached to a phenoxyacetate moiety. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiolo Ring: The synthesis begins with the formation of the benzothiolo ring through a cyclization reaction involving a thiol and a suitable aromatic precursor.

    Pyrimidine Ring Formation: The benzothiolo intermediate is then subjected to a condensation reaction with a suitable amine and a carbonyl compound to form the pyrimidine ring.

    Phenoxyacetate Esterification: The resulting benzothiolo-pyrimidine intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the ethyl ester of phenoxyacetate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Biology: The compound is used as a probe to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

Ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate can be compared with other benzothiolo-pyrimidine derivatives:

    Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: This compound has a similar structure but lacks the phenoxyacetate moiety, which may result in different biological activities.

    Triazole-Pyrimidine Hybrids: These compounds share the pyrimidine ring but have different substituents, leading to variations in their pharmacological properties.

    Tetrahydrobenzothiolo Derivatives: These compounds have similar core structures but different functional groups, affecting their reactivity and applications.

The uniqueness of ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-2-25-16(23)11-26-13-9-7-12(8-10-13)18-21-19(24)17-14-5-3-4-6-15(14)27-20(17)22-18/h7-10H,2-6,11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHXSFFUNNLLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate
Reactant of Route 3
ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate
Reactant of Route 4
ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate
Reactant of Route 5
ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate
Reactant of Route 6
ethyl 2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetate

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